molecular formula C16H22N4O3 B2641630 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899738-02-4

7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2641630
CAS No.: 899738-02-4
M. Wt: 318.377
InChI Key: RUKSERVQRLZMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
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Scientific Research Applications

7-Benzyl-8-aminoalkylamino Derivatives of Purine-2,6-dione

7-Benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a compound structurally similar to 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, has been found to exhibit significant receptor affinity and pharmacological properties. Specifically, it demonstrated anxiolytic and antidepressant properties in animal models, suggesting a potential for psychotropic activity. This discovery highlights the therapeutic potential of modified purine-2,6-dione derivatives in addressing mental health conditions (Chłoń-Rzepa et al., 2013).

Immunomodulatory Effects

Thiazolo[4,5-d]pyrimidine Nucleosides

Novel analogues synthesized in the thiazolo[4,5-d]pyrimidine ring system, akin to the core structure of this compound, have demonstrated notable immunomodulatory effects. In particular, certain derivatives showed significant activity in enhancing murine immune functions and providing protection against viral infections. These findings suggest the potential of these compounds in developing immunotherapeutic agents (Nagahara et al., 1990).

Antiviral Activity

Guanosine Analogues in Thiazolo[4,5-d]pyrimidine

Similar to the structure of this compound, certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system have been evaluated for their antiviral activity against Semliki Forest virus. These compounds, including sugar-modified derivatives, have shown activity comparable to existing antiviral agents, indicating their potential in antiviral drug development (Kini et al., 1991).

Properties

IUPAC Name

2-butyl-7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-6-7-8-19-13(21)11-12(18(5)15(19)22)17-14-20(11)9-10(23-14)16(2,3)4/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKSERVQRLZMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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